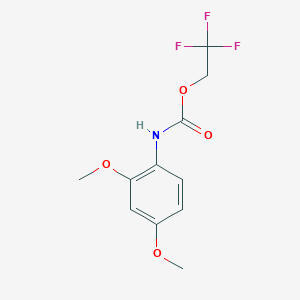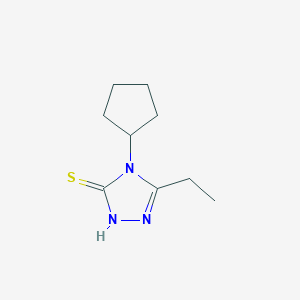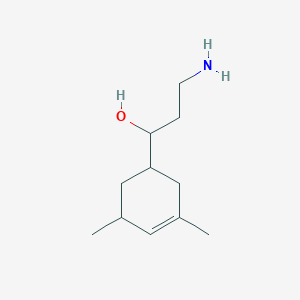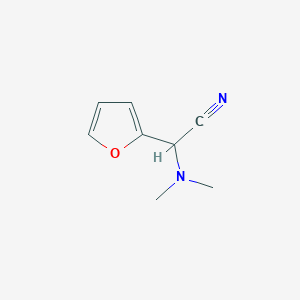
3-(Aminomethyl)heptan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)heptan-4-ol is an organic compound with the molecular formula C8H19NO. It features both an amine group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. This compound is of interest in both academic research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)heptan-4-ol typically involves the reaction of heptanal with ammonia and hydrogen in the presence of a catalyst. This process can be carried out under mild conditions, often using a hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)heptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amine group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of sulfuric acid (H2SO4).
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(Aminomethyl)heptan-4-one.
Reduction: Formation of 3-(Methylamino)heptane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)heptan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)heptan-4-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. In pharmaceutical applications, it may interact with molecular targets such as proteins or nucleic acids, influencing cellular pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)hexan-4-ol: Similar structure but with one less carbon atom in the alkyl chain.
3-(Aminomethyl)octan-4-ol: Similar structure but with one more carbon atom in the alkyl chain.
3-(Aminomethyl)pentan-4-ol: Similar structure but with two fewer carbon atoms in the alkyl chain.
Uniqueness
3-(Aminomethyl)heptan-4-ol is unique due to its specific chain length and the presence of both amine and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds.
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
3-(aminomethyl)heptan-4-ol |
InChI |
InChI=1S/C8H19NO/c1-3-5-8(10)7(4-2)6-9/h7-8,10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
YBOFEBVJMZXLMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CC)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)






![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)



